molecular formula C15H11ClN2OS B2376467 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-62-2

3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2376467
CAS RN: 339015-62-2
M. Wt: 302.78
InChI Key: QLDQLJJZOPMYQM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (3-CP-MSPO) is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis and as a tool to study various biological processes. This molecule has been studied extensively in the laboratory and has been used in numerous research applications. In

Scientific Research Applications

Antimicrobial Activity

Anticancer Potential

  • Certain derivatives of 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole have shown anticancer potential. Studies have demonstrated cytotoxicity against cancer cell lines, suggesting their application in cancer research and potential therapeutic uses (Mahanthesha et al., 2021).

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing novel compounds based on the oxadiazole structure. This includes exploration into different synthetic routes and structural modifications to improve biological activity, highlighting the compound's versatility in organic chemistry (Siddiqui et al., 2014), (Chennapragada & Palagummi, 2018).

Photochemical Behavior

  • 1,2,4-Oxadiazole derivatives, including those similar to 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole, have been studied for their photochemical behavior. These studies are crucial in understanding the photostability and photoreactivity of these compounds, which is significant in fields like photochemistry and material sciences (Buscemi et al., 1988).

properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-13-8-3-2-7-12(13)15-17-14(18-19-15)10-5-4-6-11(16)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDQLJJZOPMYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

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